1-Iodo-4-(trifluoromethoxy)benzene 1-Iodo-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 103962-05-6
VCID: VC20743277
InChI: InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H
SMILES: C1=CC(=CC=C1OC(F)(F)F)I
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol

1-Iodo-4-(trifluoromethoxy)benzene

CAS No.: 103962-05-6

Cat. No.: VC20743277

Molecular Formula: C7H4F3IO

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-4-(trifluoromethoxy)benzene - 103962-05-6

Specification

CAS No. 103962-05-6
Molecular Formula C7H4F3IO
Molecular Weight 288.01 g/mol
IUPAC Name 1-iodo-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H
Standard InChI Key RTUDBROGOZBBIC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC(F)(F)F)I
Canonical SMILES C1=CC(=CC=C1OC(F)(F)F)I

Introduction

Structural Identification and Properties

Chemical Identity and Nomenclature

1-Iodo-4-(trifluoromethoxy)benzene, also referred to as 4-(trifluoromethoxy)iodobenzene in chemical literature, belongs to the class of halogenated aryl ethers . The compound contains a benzene ring core with an iodine atom and a trifluoromethoxy group in para position to each other. This particular arrangement contributes to its distinctive chemical behavior and applications in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 1-Iodo-4-(trifluoromethoxy)benzene provide important insights into its behavior in various chemical environments. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 1-Iodo-4-(trifluoromethoxy)benzene

PropertyValue
CAS Registry Number103962-05-6
Molecular FormulaC₇H₄F₃IO
Molecular Weight288.01 g/mol
Physical StateColorless to light yellow liquid
Density1.840 g/mL
Boiling Point178 °C
Molar Volume156.5 mL/mol
Refractive Index1.503
Molecular Refractive Power46.29 mL/mol
GC Purity (Commercial)≥96.0%

The compound exists as a colorless to light yellow liquid at room temperature with a significant density of 1.840 g/mL . Its relatively high boiling point of 178°C indicates substantial intermolecular forces, likely due to the polarizing effects of both the iodine atom and the trifluoromethoxy group . The refractive index of 1.503 is consistent with aromatic compounds containing electron-withdrawing substituents .

Structural Representation

The structural features of 1-Iodo-4-(trifluoromethoxy)benzene can be represented through various notations that provide insights into its molecular architecture and electronic distribution. The compound's SMILES notation (FC(F)(F)Oc1ccc(I)cc1) and InChIKey (RTUDBROGOZBBIC-UHFFFAOYSA-N) serve as unique identifiers in chemical databases and literature .

The para relationship between the iodine atom and the trifluoromethoxy group creates a distinct electronic environment, with the electron-withdrawing trifluoromethoxy group influencing the reactivity of the carbon-iodine bond. This structural arrangement is crucial for its applications in cross-coupling reactions and other synthetic transformations.

Synthesis and Preparation Methods

Laboratory Synthesis

The preparation of 1-Iodo-4-(trifluoromethoxy)benzene can be accomplished through several synthetic routes, with the choice of method typically depending on the available starting materials and desired scale of production. One common approach involves the iodination of 4-(trifluoromethoxy)benzene using appropriate iodinating agents under controlled conditions.

Based on similar halogenation procedures documented in the literature, the synthesis may involve treating 4-(trifluoromethoxy)benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or silver salts . The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the electron-donating properties of the oxygen in the trifluoromethoxy group direct the iodination to the para position.

Related Synthetic Approaches

The synthesis of related compounds provides insights into potential methods for preparing 1-Iodo-4-(trifluoromethoxy)benzene. For instance, search results indicate approaches for synthesizing 4-iodophenyl derivatives through various methods. One documented procedure involves the conversion of 4-iodophenol to its corresponding triflate using trifluoromethanesulfonic anhydride and pyridine . While this doesn't directly relate to the synthesis of 1-Iodo-4-(trifluoromethoxy)benzene, it demonstrates the reactivity of iodinated arenes and potential synthetic pathways.

Chemical Reactivity and Transformations

Carbon-Iodine Bond Reactivity

The carbon-iodine bond in 1-Iodo-4-(trifluoromethoxy)benzene represents a reactive site for various chemical transformations. The relatively weak C-I bond (compared to other carbon-halogen bonds) makes this compound particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The presence of the electron-withdrawing trifluoromethoxy group enhances this reactivity by further polarizing the C-I bond.

Applications in Research and Development

Synthetic Building Block

1-Iodo-4-(trifluoromethoxy)benzene serves as a valuable building block in organic synthesis, particularly in the preparation of compounds containing the trifluoromethoxy group. Its utility stems from the reactivity of the iodine substituent, which can undergo various metal-catalyzed coupling reactions to form new carbon-carbon bonds.

Structural Comparisons with Related Compounds

Comparison with Similar Halogenated Benzenes

1-Iodo-4-(trifluoromethoxy)benzene shares structural similarities with several related compounds that appear in the search results. Table 2 presents a comparative analysis of these compounds, highlighting key structural and property differences.

Table 2: Comparison of 1-Iodo-4-(trifluoromethoxy)benzene with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-Iodo-4-(trifluoromethoxy)benzeneC₇H₄F₃IO288.01Reference compound
1-Iodo-4-(trifluoromethyl)benzeneC₇H₄F₃I272.01Direct C-CF₃ bond instead of O-CF₃
2-Bromo-1-iodo-4-(trifluoromethoxy)benzeneC₇H₃BrF₃IO366.90Additional bromine at position 2
2-(Bromomethyl)-1-iodo-4-(trifluoromethoxy)benzeneC₈H₅BrF₃IO380.93Additional bromomethyl group at position 2

These structural variations significantly influence the compounds' chemical reactivity, physical properties, and potential applications in organic synthesis and pharmaceutical research. For example, 1-Iodo-4-(trifluoromethyl)benzene, with a direct C-CF₃ bond, exhibits different electronic and steric properties compared to the target compound with its O-CF₃ group .

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